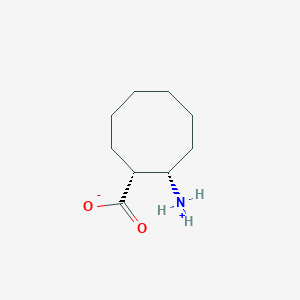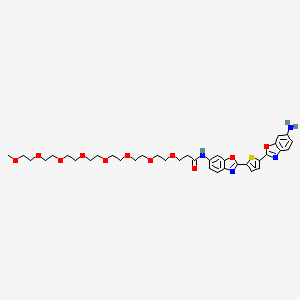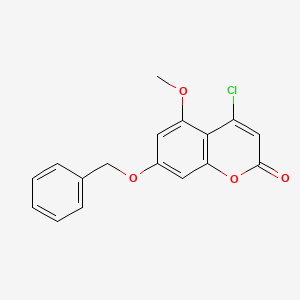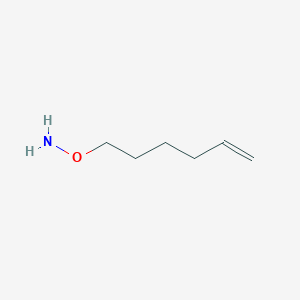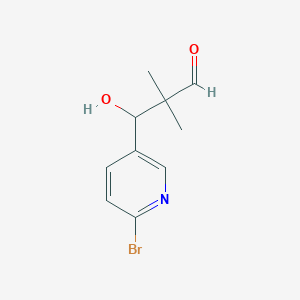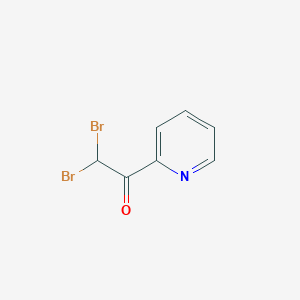
2,2-Dibromo-1-pyridin-2-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-pyridin-2-ylethanone is an organic compound that features a pyridine ring substituted with a dibromoethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-pyridin-2-ylethanone can be synthesized through the bromination of 1-pyridin-2-ylethanone. The reaction typically involves the use of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in a solvent such as dioxane . The reaction conditions are mild, and the bromination process replaces two hydrogen atoms in the methyl group with bromine atoms.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-pyridin-2-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dioxane or acetonitrile and may require catalysts or specific temperature controls to achieve the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while reactions with thiols can produce thiopyridine compounds.
Applications De Recherche Scientifique
2,2-Dibromo-1-pyridin-2-ylethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-pyridin-2-ylethanone involves its interaction with molecular targets such as enzymes and proteins. The dibromoethanone group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dibromo-1-arylethanones: These compounds share a similar structure but have different substituents on the aromatic ring.
2-Bromo-1-pyridin-2-ylethanone: A related compound with only one bromine atom, which may exhibit different reactivity and properties.
Uniqueness
2,2-Dibromo-1-pyridin-2-ylethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C7H5Br2NO |
|---|---|
Poids moléculaire |
278.93 g/mol |
Nom IUPAC |
2,2-dibromo-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H |
Clé InChI |
ZYRDLYIFBDWUPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)

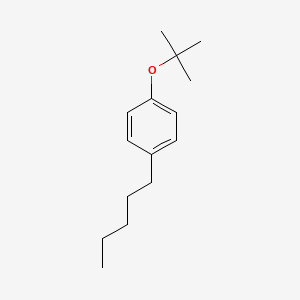
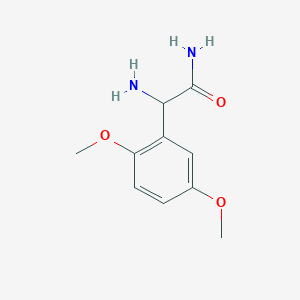

![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
